molecular formula C7H4Cl2O3 B1592706 2,6-Dichloro-4-hydroxybenzoic acid CAS No. 4641-38-7

2,6-Dichloro-4-hydroxybenzoic acid

Cat. No.: B1592706
CAS No.: 4641-38-7
M. Wt: 207.01 g/mol
InChI Key: WJOVLMLBLLKYKD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4Cl2O3. It is a derivative of benzoic acid, featuring two chlorine atoms and a hydroxyl group on the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-hydroxybenzoic acid typically involves the chlorination of 4-hydroxybenzoic acid. The reaction conditions include the use of chlorine gas or a chlorinating agent, such as thionyl chloride, in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, with continuous monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-hydroxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of 2,6-Dichloro-4-carboxybenzoic acid.

  • Reduction: Production of 2,6-Dichloro-4-hydroxybenzyl alcohol.

  • Substitution: Introduction of various functional groups at the ortho and para positions of the benzene ring.

Scientific Research Applications

2,6-Dichloro-4-hydroxybenzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including its use as an antibacterial agent and in the development of new drugs.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2,6-Dichloro-4-hydroxybenzoic acid is structurally similar to other chlorinated benzoic acids, such as 2,4-Dichlorobenzoic acid and 3,5-Dichlorobenzoic acid. its unique combination of chlorine and hydroxyl groups at specific positions on the benzene ring gives it distinct chemical properties and biological activities.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic acid

  • 3,5-Dichlorobenzoic acid

  • 2,6-Dichlorobenzoic acid

  • 3,4-Dichlorobenzoic acid

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Properties

IUPAC Name

2,6-dichloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOVLMLBLLKYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623683
Record name 2,6-Dichloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4641-38-7
Record name 2,6-Dichloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-methoxy-benzoic acid (500 mg, 2.3 mmol) was taken up in CH2Cl2 and cooled to −78° C. BBr3 (6.9 ml of a 1 M solution in CH2Cl2) was added to the solution at −78° C. The solution was warmed to 25° C. and stirred at that temperature for 16 h. The solution was quenched with 3 N NaOH. The aqueous layer was extracted with CH2Cl2. The aqueous layer was cooled (0° C.) and acidified with conc. HCl (pH=1-2). The aqueous layer was extracted with CH2Cl2. The combined organic layers were dried (Na2SO4). Filtration and concentration gave the crude phenol which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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